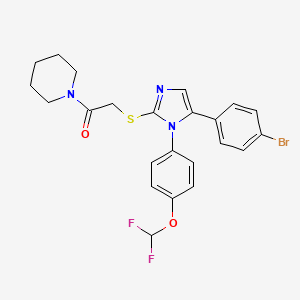

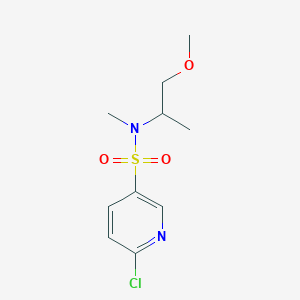

![molecular formula C6H14N2O B2970412 O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine CAS No. 152491-34-4](/img/structure/B2970412.png)

O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

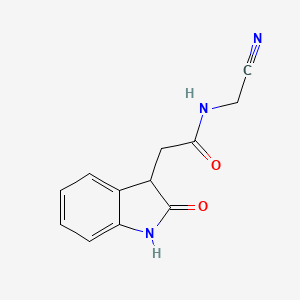

“O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine” is a chemical compound with the CAS Number: 152491-34-4 . It has a molecular weight of 130.19 . The IUPAC name for this compound is (2R,4R)-4-(aminooxy)-2-methylpiperidine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H14N2O/c1-5-4-6(9-7)2-3-8-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, hydroxylamines in general are known to participate in various chemical reactions. For instance, they can undergo reductive rearrangement reactions .Physical And Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用

Electrophilic Amination and Enzyme Modification

O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine and its derivatives have been utilized in the study of enzyme modification, particularly in targeting specific amino acid residues. For instance, the electrophilic amination of D-amino acid oxidase by a similar compound, O-(2,4-dinitrophenyl)hydroxylamine, resulted in the specific incorporation of an amine group into an accessible nucleophilic residue at the enzyme’s active site, without affecting the histidine residue (His-217) traditionally associated with such reactions (D’Silva, Williams, & Massey, 1986).

Synthesis of Substituted N-Benzoyliminopyridinium Ylides

Hydroxylamine derivatives have been employed in the synthesis of complex organic compounds. An efficient synthesis method using O-(2,4-dinitrophenyl)hydroxylamine was developed for the preparation of substituted N-benzoyliminopyridinium ylides, highlighting its use in facilitating complex organic reactions (Legault & Charette, 2003).

Superoxide Detection in Biological Systems

Certain hydroxylamine spin probes, including those related to this compound, have been utilized in the detection of superoxide radicals in biological systems. These probes can provide critical insights into the production of extracellular, intracellular, and mitochondrial superoxide in different cell types, aiding in understanding oxidative stress and its implications (Dikalov, Kirilyuk, Voinov, & Grigor’ev, 2011).

Environmental Chemistry and Hydroxyl Radical Production

In environmental chemistry, the interaction of hydroxylamine with hydrogen peroxide to produce the hydroxyl radical has been studied. This reaction is significant for understanding various environmental processes, including water treatment and pollutant degradation (Chen et al., 2015).

Isoxazolidine Synthesis in Drug Discovery

Hydroxylamine derivatives are crucial in the synthesis of isoxazolidines, which have applications in drug discovery, organic synthesis, and chemical biology. For example, a method involving copper-catalyzed aminooxygenation of hydroxylamines has been developed to produce methyleneoxy-substituted isoxazolidines, demonstrating the compound's utility in synthesizing biologically relevant molecules (Karyakarte, Smith, & Chemler, 2012).

Safety and Hazards

特性

IUPAC Name |

O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5-4-6(9-7)2-3-8-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAINVYYZGGFCC-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)ON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)ON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

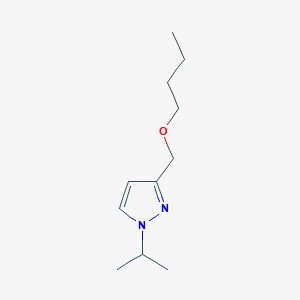

![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2970333.png)

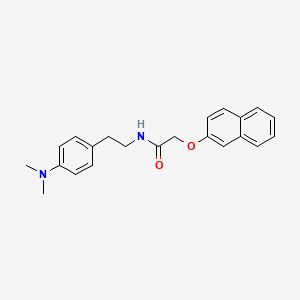

![Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B2970334.png)

![8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2970335.png)

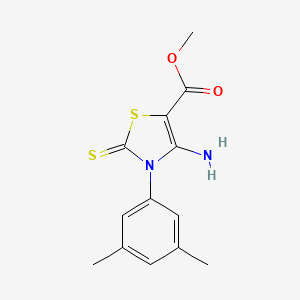

![tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2970349.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)